molecular formula C12H11N3O2 B2617671 1-(Quinazolin-4-yl)azetidine-3-carboxylic acid CAS No. 1365988-06-2

1-(Quinazolin-4-yl)azetidine-3-carboxylic acid

Katalognummer B2617671
CAS-Nummer: 1365988-06-2
Molekulargewicht: 229.239
InChI-Schlüssel: RKSAGXPXYULDGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Quinazolin-4-yl)azetidine-3-carboxylic acid is a chemical compound with the formula C12H11N3O2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline moiety, which is a benzene ring fused to a pyrimidine ring to form benzo [b]azabenzene . The compound has a molecular weight of 229.23 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.23 . Its boiling point is 481.5±35.0 °C at 760 mmHg .

Wirkmechanismus

The mechanism of action of 1-(Quinazolin-4-yl)azetidine-3-carboxylic acid is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. Inhibition of NF-κB has been shown to reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the inhibition of inflammation, and the protection against oxidative stress and neuroinflammation. This compound has been shown to have low toxicity in vitro and in vivo, and it has been found to be well-tolerated in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-(Quinazolin-4-yl)azetidine-3-carboxylic acid is its relatively simple synthesis method, which allows for large-scale production. This compound has also been found to have low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of this compound and to determine its potential side effects.

Zukünftige Richtungen

There are several future directions for the study of 1-(Quinazolin-4-yl)azetidine-3-carboxylic acid. One area of research is the development of this compound analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and cardiovascular disease. In addition, further studies are needed to determine the optimal dosage and administration route of this compound in vivo. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.

Synthesemethoden

The synthesis of 1-(Quinazolin-4-yl)azetidine-3-carboxylic acid involves the reaction of 2-aminobenzonitrile with ethyl 2-bromoacetate to form 2-(2-bromoacetyl)benzonitrile, which is then reacted with ethyl glycinate hydrochloride to form this compound. The reaction proceeds through a cyclization process to form the four-membered azetidine ring. The synthesis of this compound has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to obtain this compound with specific stereochemistry.

Wissenschaftliche Forschungsanwendungen

1-(Quinazolin-4-yl)azetidine-3-carboxylic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has been shown to induce apoptosis in cancer cells. This compound has also been found to have anti-inflammatory properties, and it has been shown to inhibit the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects, and it has been shown to protect against oxidative stress and neuroinflammation.

Safety and Hazards

The safety data sheet for 1-(Quinazolin-4-yl)azetidine-3-carboxylic acid suggests that it should be handled with care. If inhaled or swallowed, or if it comes into contact with skin or eyes, medical attention should be sought . It should be kept away from heat, sparks, open flames, and hot surfaces .

Eigenschaften

IUPAC Name

1-quinazolin-4-ylazetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-12(17)8-5-15(6-8)11-9-3-1-2-4-10(9)13-7-14-11/h1-4,7-8H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSAGXPXYULDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.